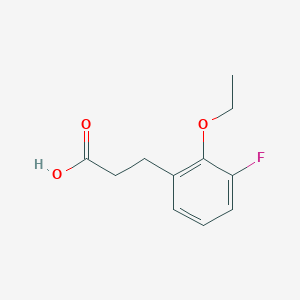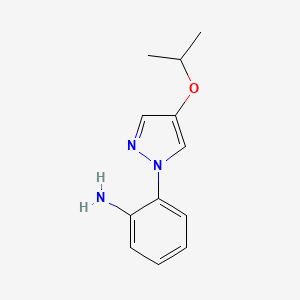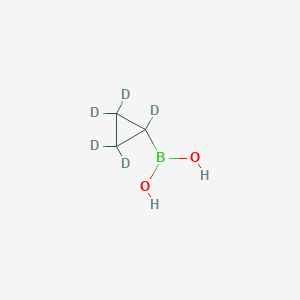![molecular formula C14H19BF2O3 B1485940 1-[2,6-Difluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]éthanol CAS No. 1858215-82-3](/img/structure/B1485940.png)
1-[2,6-Difluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]éthanol
Vue d'ensemble
Description
1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol, also known as 1-difluoromethyl-2-phenylethanol, is a synthetic compound with potential applications in the field of medicine. It is an organofluorine compound, containing both carbon and fluorine atoms, and has a molecular weight of 246.27 g/mol. It is a colorless, volatile liquid with a boiling point of 113°C and a melting point of -33°C. This compound has been studied for its potential applications in the field of medicinal chemistry, as it has shown promise in a number of areas.
Applications De Recherche Scientifique
Thérapie par capture neutronique du bore
Les composés contenant de l'ester pinacolique d'acide boronique, tels que celui en question, ont été largement utilisés en thérapie par capture neutronique du bore . Il s'agit d'une technique thérapeutique non invasive pour traiter le cancer. Elle fonctionne en permettant à un composé de bore de s'accumuler dans la tumeur, puis en irradiant la tumeur avec un faisceau de neutrons .
Polymères de transport de médicaments
Ces composés sont également utilisés dans la création de polymères de transport de médicaments à rétroaction . Ces polymères peuvent contrôler la libération de médicaments, améliorant ainsi l'efficacité de l'administration de médicaments et réduisant les effets secondaires .
Réaction de Suzuki
L'acide arylboronique, qui fait partie du composé, est un nucléophile important dans la réaction de Suzuki . Cette réaction est un type de réaction de couplage carbone-carbone largement utilisée en chimie organique .
Synthèse de dérivés diarylés
“1-[2,6-Difluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]éthanol” est une matière première importante dans la synthèse de dérivés diarylés agissant comme régulateurs du FLAP . Le FLAP (5-lipoxygenase-activating protein) est une protéine largement distribuée dans le système nerveux central, dont la fonction est de réguler l'activation de l'enzyme 5-lipoxygenase .
Inhibiteurs enzymatiques
Les composés à base d'acide borique, comme celui en question, sont souvent utilisés comme inhibiteurs enzymatiques . Ils peuvent se lier aux enzymes et réduire leur activité, ce qui peut être utile dans le traitement de diverses maladies .
Médicaments spécifiques de ligands
Ces composés peuvent également être utilisés comme médicaments spécifiques de ligands . Ce sont des médicaments qui se lient à des récepteurs spécifiques dans le corps et déclenchent une réponse, ce qui peut être utile dans les thérapies ciblées .
Mécanisme D'action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds containing a boronic ester group, like this one, are known to participate in borylation reactions . In these reactions, the boronic ester group can form bonds with other molecules, leading to changes in their structure and function.
Biochemical Pathways
It’s known that boronic esters are often used in suzuki-miyaura cross-coupling reactions , which are important in the synthesis of various organic compounds.
Result of Action
The compound’s ability to participate in borylation reactions could potentially lead to the formation of new chemical bonds and the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at room temperature .
Analyse Biochimique
Biochemical Properties
1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol plays a significant role in biochemical reactions, particularly in carbon-carbon coupling and carbon-hetero coupling reactions. It interacts with various enzymes and proteins, facilitating these reactions. The compound’s unique structure allows it to act as a nucleophile in Suzuki reactions, making it a valuable intermediate in organic synthesis . Additionally, its interaction with boron neutron capture therapy and feedback control drug transport polymers highlights its potential in cancer treatment .
Cellular Effects
The effects of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target proteins is essential for its biochemical activity . Understanding these interactions provides insights into its mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-8(18)12-10(16)6-9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h6-8,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEBSBNGNLNXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




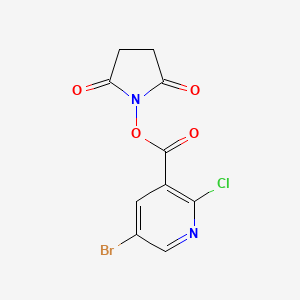




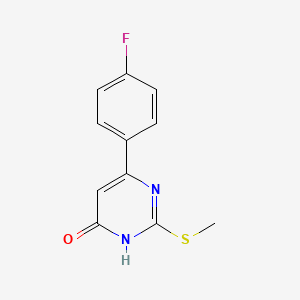
![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B1485871.png)
![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)

